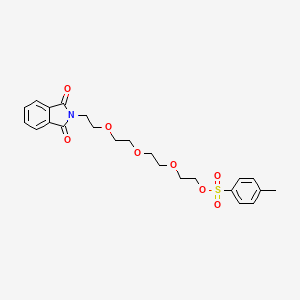

Phthalimide-PEG3-C2-OTs

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[2-[2-[2-(1,3-dioxoisoindol-2-yl)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO8S/c1-18-6-8-19(9-7-18)33(27,28)32-17-16-31-15-14-30-13-12-29-11-10-24-22(25)20-4-2-3-5-21(20)23(24)26/h2-9H,10-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWPAUABODZZAIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCN2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Chemical Properties and Applications of Phthalimide-PEG3-C2-OTs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalimide-PEG3-C2-OTs is a heterobifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins associated with disease. This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of this compound, a key building block in the construction of potent and selective protein degraders.

This molecule incorporates three key functional components: a phthalimide (B116566) group, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN); a flexible polyethylene glycol (PEG) linker, which enhances solubility and provides spatial separation; and a terminal tosylate (OTs) group, a reactive leaving group that facilitates conjugation to a target protein ligand.

Chemical Properties

This compound is a synthetic compound not known to occur naturally. Its properties are tailored for its application in bioconjugation and PROTAC synthesis.

Physicochemical Data

| Property | Value | Source(s) |

| IUPAC Name | 2-(2-(2-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate | [1],[2] |

| CAS Number | 382162-12-1 | [1],[2] |

| Molecular Formula | C₂₃H₂₇NO₈S | [1],[3] |

| Molecular Weight | 477.53 g/mol | [1],[3] |

| Appearance | To be determined (typically a solid) | [1] |

| Purity | >98% (as offered by commercial suppliers) | [1] |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and dichloromethane. The PEG chain imparts some aqueous solubility. | |

| Storage Conditions | Store in a dry, dark environment at 0-4°C for short-term storage, and -20°C for long-term storage. | [1] |

Structural Components and Reactivity

-

Phthalimide Group: The phthalimide moiety is a crucial component for recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[4] The interaction is primarily mediated by the glutarimide (B196013) ring of thalidomide (B1683933) and its analogs, to which the phthalimide is structurally related.[1] This recruitment is the first step in the ubiquitination and subsequent degradation of the target protein.[4]

-

PEG3 Linker: The tri-ethylene glycol (PEG3) spacer is a flexible, hydrophilic chain that connects the phthalimide group to the reactive tosylate end. PEG linkers in PROTACs are known to enhance solubility, improve cell permeability, and provide the necessary length and flexibility for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[5],[6]

-

C2-OTs (Tosylate) Group: The tosylate group is an excellent leaving group in nucleophilic substitution reactions. This makes the terminal end of the molecule highly reactive towards nucleophiles such as primary and secondary amines, thiols, and hydroxyl groups present on the target protein ligand.[7],[8] The reaction with an amine, for instance, results in the formation of a stable secondary amine linkage.[9]

Experimental Protocols

The following protocols are representative methodologies for the use of this compound in the synthesis of a PROTAC.

General Protocol for PROTAC Synthesis via Nucleophilic Substitution

This protocol describes the conjugation of this compound to a target protein ligand containing a primary or secondary amine.

Materials:

-

This compound

-

Target protein ligand with a primary or secondary amine functionality

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

-

Reaction monitoring tools (e.g., LC-MS, TLC)

-

Purification system (e.g., flash column chromatography or preparative HPLC)

Procedure:

-

Under an inert atmosphere, dissolve the amine-containing target protein ligand (1.0 equivalent) in anhydrous DMF.

-

Add the non-nucleophilic base (e.g., DIPEA, 2-3 equivalents) to the solution and stir for 10-15 minutes at room temperature.

-

In a separate flask, dissolve this compound (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF.

-

Add the solution of this compound dropwise to the stirred solution of the target protein ligand and base.

-

Heat the reaction mixture to a temperature between room temperature and 60°C, depending on the reactivity of the amine.

-

Monitor the reaction progress by LC-MS or TLC until the starting materials are consumed (typically 4-24 hours).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.

Deprotection of the Phthalimide Group (Optional)

In some synthetic strategies, the phthalimide group may be used as a protected form of a primary amine. The following is a general protocol for its deprotection.

Materials:

-

Phthalimide-containing compound

-

Hydrazine (B178648) hydrate (B1144303) or methylamine

-

Ethanol (B145695) or Methanol

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the phthalimide-containing compound in ethanol or methanol.

-

Add hydrazine hydrate (10-20 equivalents) to the solution.

-

Reflux the reaction mixture for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Cool the reaction to room temperature, which may result in the precipitation of phthalhydrazide.

-

Filter the precipitate and wash with cold ethanol.

-

Concentrate the filtrate under reduced pressure.

-

The crude amine can be further purified by extraction or chromatography.

Visualizations

PROTAC Mechanism of Action

The following diagram illustrates the signaling pathway hijacked by a phthalimide-based PROTAC to induce targeted protein degradation.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis

The diagram below outlines a typical experimental workflow for the synthesis and purification of a PROTAC using this compound.

Caption: General workflow for PROTAC synthesis.

Conclusion

This compound is a versatile and valuable chemical tool for the construction of PROTACs. Its well-defined structure, incorporating a Cereblon E3 ligase binder, a flexible PEG linker, and a reactive tosylate group, enables the straightforward synthesis of bifunctional molecules for targeted protein degradation. Understanding the chemical properties and reactivity of this linker is essential for the rational design and development of novel therapeutics in the rapidly advancing field of targeted protein degradation. This guide provides a foundational understanding for researchers and drug development professionals seeking to utilize this compound in their research endeavors.

References

- 1. Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medkoo.com [medkoo.com]

- 4. rsc.org [rsc.org]

- 5. precisepeg.com [precisepeg.com]

- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 7. researchgate.net [researchgate.net]

- 8. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of Phthalimide-PEG3-C2-OTs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Phthalimide-PEG3-C2-OTs, a heterobifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and other targeted drug delivery systems. This document details the synthetic pathway, experimental protocols, and analytical characterization of this important research chemical.

Introduction

This compound, with the IUPAC name 2-(2-(2-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate (B104242), is a valuable building block in medicinal chemistry and drug discovery.[1][2] Its structure incorporates a phthalimide-protected amine, a triethylene glycol (PEG3) spacer, and a terminal tosylate (OTs) group. The PEG linker enhances solubility and pharmacokinetic properties, while the terminal functional groups allow for sequential conjugation to different molecules of interest.[3] The tosylate is an excellent leaving group for nucleophilic substitution, and the phthalimide (B116566) can be deprotected to reveal a primary amine, enabling a wide range of bioconjugation strategies.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from commercially available reagents. The general strategy involves the initial formation of a phthalimide-protected PEG alcohol, followed by the tosylation of the terminal hydroxyl group.

Step 1: Synthesis of N-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)isoindoline-1,3-dione (Phthalimide-PEG3-C2-OH)

The initial step involves the reaction of a suitable PEG derivative with potassium phthalimide. A common starting material is a di-functionalized PEG, such as a di-tosylated triethylene glycol, which reacts with potassium phthalimide to yield the mono-phthalimide protected PEG alcohol after workup. Alternatively, one could start with 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethan-1-ol and react it with phthalic anhydride.

Step 2: Tosylation of Phthalimide-PEG3-C2-OH

The terminal hydroxyl group of the intermediate is then converted to a tosylate. This is a standard procedure in organic synthesis, typically employing p-toluenesulfonyl chloride (TsCl) in the presence of a base to neutralize the HCl byproduct.

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be anhydrous where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.

Protocol for Step 1: Synthesis of Phthalimide-PEG3-C2-OH

A detailed protocol for this step can be adapted from known procedures for the synthesis of N-hydroxyethyl phthalimide derivatives.[4]

Protocol for Step 2: Tosylation of Phthalimide-PEG3-C2-OH

This protocol is adapted from general tosylation procedures for PEG alcohols.[5][6]

-

Dissolution: Dissolve Phthalimide-PEG3-C2-OH (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add a suitable base, such as pyridine or triethylamine (B128534) (1.5-2 equivalents), to the solution.

-

Addition of TsCl: Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.2-1.5 equivalents) in the same anhydrous solvent.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up:

-

Quench the reaction with the addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM or ethyl acetate (B1210297).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Characterization Data

The successful synthesis of this compound is confirmed through various analytical techniques. The following tables summarize the expected characterization data.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 382162-12-1 | [1][2][7][8] |

| Molecular Formula | C₂₃H₂₇NO₈S | [1] |

| Molecular Weight | 477.53 g/mol | [1] |

| Appearance | Expected to be a white to off-white solid or oil | |

| Purity | >95% (typically) | [1] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum provides information on the hydrogen atoms in the molecule. The expected chemical shifts (δ) in ppm relative to a standard (e.g., TMS) are outlined below. The data is predicted based on the analysis of similar structures.[9][10][11][12]

| Protons | Multiplicity | Expected Chemical Shift (ppm) |

| Phthalimide-H | multiplet | 7.70 - 7.90 |

| Tosyl-H (aromatic) | doublet | 7.80 (d, J = 8.0 Hz) |

| Tosyl-H (aromatic) | doublet | 7.35 (d, J = 8.0 Hz) |

| -O-CH₂- (adjacent to OTs) | triplet | 4.10 - 4.20 |

| -N-CH₂- (adjacent to Phth) | triplet | 3.85 - 3.95 |

| PEG backbone (-O-CH₂-CH₂-O-) | multiplet | 3.50 - 3.70 |

| Tosyl-CH₃ | singlet | 2.45 |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The expected chemical shifts (δ) in ppm are predicted based on known values for similar functional groups.[13][14]

| Carbon Atom | Expected Chemical Shift (ppm) |

| Phthalimide C=O | ~168 |

| Phthalimide C (quaternary) | ~132 |

| Phthalimide C-H | ~123, ~134 |

| Tosyl C (quaternary, S-C) | ~145 |

| Tosyl C (quaternary, CH₃-C) | ~133 |

| Tosyl C-H | ~130, ~128 |

| -O-CH₂- (adjacent to OTs) | ~69 |

| PEG backbone (-O-CH₂-) | ~70-71 |

| -N-CH₂- (adjacent to Phth) | ~38 |

| Tosyl-CH₃ | ~21 |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. For this compound, the expected exact mass can be calculated and observed in the mass spectrum, often as an adduct with sodium ([M+Na]⁺) or potassium ([M+K]⁺).[15][16][17][18]

| Ion | Calculated m/z |

| [M+H]⁺ | 478.1581 |

| [M+Na]⁺ | 500.1400 |

| [M+K]⁺ | 516.1140 |

Applications in Drug Development

This compound is a key linker in the construction of PROTACs.[3] The tosylate end allows for facile reaction with a ligand for a target protein, while the phthalimide-protected amine can be deprotected to react with a ligand for an E3 ubiquitin ligase, such as cereblon or VHL.

The logical workflow for utilizing this linker in PROTAC synthesis is illustrated below:

Caption: Workflow for PROTAC synthesis using this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The provided experimental protocols and expected analytical data serve as a valuable resource for researchers in the field of drug discovery and development. The versatile nature of this linker, combined with its well-defined structure, makes it an essential tool for the construction of complex and targeted therapeutic agents.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound | 382162-12-1 [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis of N-(2-Hydroxyethyl)phthalimide via Gabriel Method | Semantic Scholar [semanticscholar.org]

- 5. CN116891415A - Preparation method of 2-[2-(2-aminoethoxy)ethoxy]ethanol - Google Patents [patents.google.com]

- 6. 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate | C15H24O7S | CID 13456094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 382162-12-1|this compound|BLD Pharm [bldpharm.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-Methylbenzenesulfonate synthesis - chemicalbook [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. journals.plos.org [journals.plos.org]

- 12. Phthalimide(85-41-6) 1H NMR spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. enovatia.com [enovatia.com]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Mechanism and Application of Phthalimide-PEG3-C2-OTs in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Phthalimide-PEG3-C2-OTs, a heterobifunctional linker critical to the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will explore its core mechanism of action, provide detailed experimental protocols for its use, present relevant quantitative data, and visualize key processes to facilitate a comprehensive understanding for researchers in drug discovery and development.

Core Concept: The Role of this compound in Targeted Protein Degradation

This compound is a key building block in the construction of PROTACs, molecules designed to hijack the body's own cellular waste disposal system—the ubiquitin-proteasome system—to eliminate specific proteins of interest (POIs) implicated in disease.[1] A PROTAC molecule is composed of three main parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[1]

This compound serves as a prefabricated component that provides both the E3 ligase ligand and the linker. Its structure can be broken down as follows:

-

Phthalimide: This moiety, particularly when part of a larger structure like pomalidomide (B1683931) or thalidomide, is recognized and bound by Cereblon (CRBN), a key protein in the E3 ubiquitin ligase complex.[1]

-

PEG3-C2 Linker: This consists of a three-unit polyethylene (B3416737) glycol (PEG) chain and a two-carbon ethyl spacer. PEG linkers are widely used in PROTAC design due to their hydrophilicity, which can improve the solubility and pharmacokinetic properties of the final PROTAC molecule. The length of the linker is a critical parameter that influences the formation and stability of the ternary complex (E3 ligase-PROTAC-target protein).[2]

-

-OTs (Tosylate): The tosylate group is an excellent leaving group. This makes the end of the PEG linker highly reactive towards nucleophiles, such as primary or secondary amines, commonly found on or engineered into the target protein ligand.[3]

The primary mechanism of action for this compound in synthesis is a nucleophilic substitution reaction , typically an SN2 reaction. In this process, a nucleophilic group (e.g., an amine) on the target protein ligand attacks the carbon atom attached to the tosylate group, displacing the tosylate and forming a stable covalent bond. This reaction effectively "clicks" the target protein ligand onto the E3 ligase-recruiting moiety, completing the synthesis of the PROTAC molecule.[3]

Visualization of the PROTAC Mechanism and Synthetic Workflow

To better illustrate these processes, the following diagrams have been generated.

Caption: The PROTAC mechanism of action, from ternary complex formation to protein degradation.

Caption: A typical experimental workflow for the synthesis of a PROTAC using this compound.

Quantitative Data Presentation

The efficiency of the coupling reaction is dependent on several factors including the nature of the nucleophile on the target ligand, solvent, and base. Below is a summary of representative data for this type of conjugation reaction.

| Parameter | Value/Condition | Purpose |

| Reactant Stoichiometry | ||

| POI Ligand with Amine | 1.0 equivalent | Limiting Reagent |

| This compound | 1.1 - 1.5 equivalents | To ensure complete consumption of the valuable POI ligand |

| Base (e.g., DIPEA) | 2.0 - 3.0 equivalents | To neutralize the tosylate byproduct and facilitate the reaction |

| Reaction Conditions | ||

| Solvent | Anhydrous DMF or Acetonitrile | Polar aprotic solvent to facilitate SN2 reaction[3] |

| Temperature | Room Temperature (20-25 °C) | Mild conditions to prevent side reactions |

| Reaction Time | 4 - 12 hours | Monitored by LC-MS for completion[1] |

| Outcome | ||

| Typical Isolated Yield | 50% - 80% | Varies based on substrate complexity and purification efficiency |

| Purity (post-purification) | >95% | Assessed by HPLC or LC-MS |

Experimental Protocols

The following is a detailed, generalized protocol for the synthesis of a PROTAC molecule by conjugating a target protein ligand containing a primary or secondary amine with this compound.

Materials:

-

Target protein ligand with a primary or secondary amine functional group.

-

This compound.

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN).

-

N,N-Diisopropylethylamine (DIPEA).

-

Ethyl acetate (B1210297) (EtOAc).

-

Saturated sodium bicarbonate (NaHCO₃) solution.

-

Brine (saturated NaCl solution).

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Silica (B1680970) gel for column chromatography.

-

Standard glassware for organic synthesis, magnetic stirrer, and nitrogen atmosphere setup.

Procedure:

-

Preparation:

-

Under a nitrogen atmosphere, dissolve the target protein ligand (1.0 equivalent) in anhydrous DMF.

-

To this solution, add this compound (1.2 equivalents).

-

-

Reaction Initiation:

-

Add DIPEA (3.0 equivalents) to the reaction mixture.

-

Stir the reaction mixture at room temperature.

-

-

Monitoring:

-

Monitor the progress of the reaction periodically (e.g., every 2 hours) using Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting material and the formation of the desired product mass.

-

The reaction is typically complete within 4-12 hours.[1]

-

-

Work-up and Extraction:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2 times), water (1 time), and brine (1 time).[1]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel. The appropriate solvent system for elution will depend on the polarity of the final PROTAC and should be determined by thin-layer chromatography (TLC).

-

-

Analysis and Storage:

-

Confirm the identity and purity of the final PROTAC molecule using LC-MS and NMR spectroscopy.

-

Store the purified product under appropriate conditions (typically at -20°C, desiccated) to ensure stability.

-

This guide provides a foundational understanding of the mechanism and application of this compound. Researchers should note that while this protocol is broadly applicable, optimization of reaction conditions may be necessary for specific target protein ligands to achieve optimal yields and purity.

References

Navigating the Solubility of Phthalimide-PEG3-C2-OTs: A Technical Guide for Researchers

For Immediate Release

Introduction to Phthalimide-PEG3-C2-OTs

This compound, with the CAS Number 382162-12-1, is a valuable chemical tool in bioconjugation and medicinal chemistry.[1][2][3][4][5] Its structure comprises a phthalimide (B116566) group, a three-unit polyethylene (B3416737) glycol (PEG) linker, and a tosylate (OTs) leaving group. The phthalimide moiety often serves as a masked form of a primary amine, which can be deprotected in a later synthetic step. The PEG linker enhances the solubility and pharmacokinetic properties of the final conjugate, while the tosylate group is an excellent leaving group for nucleophilic substitution reactions.[] This combination of features makes it a versatile building block for synthesizing complex molecules, particularly in the field of targeted protein degradation.

Understanding the Solubility Profile

The solubility of a compound is a critical parameter in its application, influencing reaction conditions, purification methods, and formulation development. The structure of this compound suggests a nuanced solubility profile in organic solvents, governed by its constituent parts:

-

Phthalimide Group: The parent phthalimide molecule is known to be sparingly soluble in water but shows better solubility in some organic solvents.[7]

-

PEG Linker: The polyethylene glycol chain is hydrophilic and is a well-established motif for improving the aqueous and organic solubility of molecules.[]

-

Tosylate Group: The tosylate group contributes to the overall polarity of the molecule.

Based on the solvents used in the synthesis and purification of similar phthalimide-PEG compounds, it can be inferred that this compound is likely to be soluble in a range of common organic solvents.

Qualitative Solubility Assessment

While precise quantitative data is not available, a qualitative assessment of solubility can be inferred from synthetic procedures for analogous compounds and the general properties of its functional groups. Solvents are categorized below based on the likelihood of successful dissolution.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Category | Examples | Expected Solubility | Rationale |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Acetonitrile (ACN) | High | These solvents are effective at solvating polar molecules and are commonly used in reactions involving similar compounds. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate to High | Often used in the synthesis and purification of PEGylated compounds and their precursors. |

| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate | THF is a common solvent for reactions involving PEGylated reagents. |

| Esters | Ethyl acetate (B1210297) (EtOAc) | Moderate | Frequently used in the extraction and chromatography of organic compounds of similar polarity. |

| Alcohols | Methanol, Ethanol | Low to Moderate | The polarity of alcohols may allow for some dissolution, though likely less than polar aprotic solvents. |

| Non-polar Solvents | Hexanes, Toluene | Low | The significant polarity of the molecule makes it unlikely to be soluble in non-polar solvents. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of this compound in a given organic solvent.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant without disturbing the solid pellet.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using HPLC.

-

Dilute the collected supernatant with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted supernatant sample by HPLC.

-

Determine the concentration of this compound in the supernatant using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.

-

Repeat the experiment for each solvent of interest.

-

Visualizing Experimental and Logical Workflows

To aid researchers in their experimental design and decision-making processes, the following diagrams, generated using the DOT language, illustrate key workflows.

Caption: Workflow for selecting an optimal solvent for this compound.

Caption: Simplified signaling pathway of a PROTAC utilizing a Phthalimide-PEG linker.

Conclusion

This compound is a key building block in modern drug discovery, particularly for the synthesis of PROTACs. While specific quantitative solubility data remains elusive in the public domain, this guide provides a robust framework for researchers to understand and experimentally determine its solubility in various organic solvents. The provided qualitative assessment and detailed experimental protocol are intended to empower scientists to effectively utilize this important linker in their research and development endeavors. The logical workflows presented offer a systematic approach to solvent selection and conceptual understanding of the molecule's role in targeted protein degradation.

References

- 1. BOC Sciences (Page 371) @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]

- 2. medkoo.com [medkoo.com]

- 3. 382162-12-1|this compound|BLD Pharm [bldpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 7. Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Phthalimide-PEG3-C2-OTs as a Cereblon Ligand Precursor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by previously "undruggable" proteins. At the heart of this approach are heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest. A critical component of many successful PROTACs is a ligand that binds to an E3 ubiquitin ligase. Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1-RBX1 E3 ligase complex, is one of the most widely utilized E3 ligases in TPD.[1][2] This technical guide provides an in-depth overview of Phthalimide-PEG3-C2-OTs, a key precursor for the synthesis of Cereblon ligands, and its central role in the development of novel protein degraders.

Introduction to Cereblon and Targeted Protein Degradation

The ubiquitin-proteasome system (UPS) is the primary mechanism for selective protein degradation in eukaryotic cells.[3] E3 ubiquitin ligases are responsible for recognizing specific substrate proteins and catalyzing the transfer of ubiquitin, a small regulatory protein, to the target. This polyubiquitination marks the protein for degradation by the proteasome.

PROTACs are bifunctional molecules that consist of two distinct ligands connected by a linker. One ligand binds to the protein of interest (POI), while the other binds to an E3 ligase.[4] This induced proximity facilitates the ubiquitination and subsequent degradation of the POI.[5]

Cereblon has gained prominence as an E3 ligase for PROTAC development due to the well-established pharmacology of its ligands, such as thalidomide (B1683933) and its analogs (immunomodulatory imide drugs or IMiDs).[2][6] These small molecules bind to a specific pocket in Cereblon, effectively reprogramming its substrate specificity.[7]

This compound: A Versatile Precursor for Cereblon Ligands

This compound is a chemical compound that serves as a versatile building block in the synthesis of PROTACs.[8][9] Its structure comprises three key components:

-

Phthalimide: This moiety is a well-established pharmacophore that binds to Cereblon. It is a core component of thalidomide and its derivatives.[10][11]

-

PEG3 Linker: The triethylene glycol (PEG3) portion acts as a flexible linker, providing the necessary spatial separation between the Cereblon ligand and the ligand for the target protein. The length and composition of the linker are critical for optimal ternary complex formation and degradation efficacy.

-

Tosylate (OTs) Leaving Group: The tosylate group is an excellent leaving group, facilitating the chemical coupling of the Phthalimide-PEG3-C2 moiety to a ligand for the protein of interest.[8]

The chemical structure and properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C23H27NO8S |

| Molecular Weight | 477.53 g/mol [12] |

| CAS Number | 382162-12-1[12][13][14] |

| Appearance | To be determined |

| Purity | >98% |

| Solubility | Soluble in organic solvents such as DMF and DMSO |

| Storage | Dry, dark, and at 0 - 4°C for short term or -20°C for long term[12] |

Experimental Protocols

Synthesis of a Cereblon Ligand-Linker Conjugate from this compound

This protocol outlines a general procedure for coupling this compound to a hypothetical amine-containing ligand for a protein of interest (POI-NH2).

Materials:

-

This compound

-

POI-NH2 (Protein of Interest Ligand with a primary or secondary amine)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Reaction vessel

-

Magnetic stirrer

-

Nitrogen or Argon atmosphere setup

-

High-Performance Liquid Chromatography (HPLC) for reaction monitoring and purification

-

Mass Spectrometry (MS) for product characterization

Procedure:

-

Under an inert atmosphere (Nitrogen or Argon), dissolve the POI-NH2 (1.0 equivalent) in anhydrous DMF.

-

Add DIPEA (2.0-3.0 equivalents) to the solution.

-

In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF.

-

Add the this compound solution dropwise to the POI-NH2 solution while stirring.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction progress by LC-MS to confirm the formation of the desired PROTAC molecule.

-

Upon completion, quench the reaction with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC to obtain the final PROTAC.

-

Characterize the purified PROTAC by MS and NMR spectroscopy.

Figure 1: Synthetic workflow for PROTAC generation.

Evaluation of Cereblon Binding

To validate that the newly synthesized PROTAC can engage with Cereblon, a binding assay is essential. Several methods are available, with Fluorescence Polarization (FP) and Homogeneous Time-Resolved Fluorescence (HTRF) being common choices.[15][16][17]

Protocol: Cereblon Binding Assay (Fluorescence Polarization)

Materials:

-

Purified recombinant human Cereblon (CRBN) protein

-

Fluorescently labeled Cereblon ligand (e.g., Cy5-labeled Thalidomide)[15]

-

Synthesized PROTAC

-

Positive control inhibitor (e.g., Pomalidomide)[15]

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

Black, low-binding 96- or 384-well plates

-

Fluorescence microplate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a serial dilution of the synthesized PROTAC and the positive control in assay buffer.

-

In the wells of the microplate, add the assay buffer.

-

Add the fluorescently labeled Cereblon ligand to all wells at a fixed concentration.

-

Add the serially diluted synthesized PROTAC and positive control to their respective wells. Include a "no inhibitor" control.

-

Add the purified CRBN protein to all wells to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

Measure the fluorescence polarization using the microplate reader.

-

Calculate the IC50 value for the synthesized PROTAC, which represents the concentration required to displace 50% of the fluorescently labeled ligand.

| Compound | IC50 (nM)[18] |

| Thalidomide | 347.2 |

| Lenalidomide | 268.6 |

| Pomalidomide | 153.9 |

Assessment of Target Protein Degradation

The ultimate goal of a PROTAC is to induce the degradation of the target protein. This is typically assessed in a cellular context using techniques such as Western blotting or quantitative mass spectrometry.

Protocol: Western Blot Analysis of Protein Degradation

Materials:

-

Cell line expressing the protein of interest

-

Cell culture medium and supplements

-

Synthesized PROTAC

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Primary antibody against the protein of interest

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of the synthesized PROTAC or DMSO for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against the protein of interest and the loading control.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the extent of protein degradation. The DC50 (concentration for 50% degradation) can then be calculated.

Figure 2: Workflow for assessing protein degradation.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The mechanism of action of a Cereblon-based PROTAC involves the formation of a ternary complex between the PROTAC, the target protein, and the CRL4^CRBN^ E3 ligase complex. This proximity induces the ubiquitination of the target protein, leading to its recognition and degradation by the proteasome.

Figure 3: PROTAC-induced protein degradation pathway.

Conclusion

This compound is a valuable and versatile chemical tool for the synthesis of Cereblon-recruiting PROTACs. Its modular nature allows for the straightforward incorporation of a Cereblon-binding moiety and a flexible linker into a bifunctional degrader molecule. The experimental protocols provided in this guide offer a framework for the synthesis, validation, and characterization of novel PROTACs, facilitating the development of next-generation therapeutics based on targeted protein degradation. As research in this field continues to expand, the availability of well-characterized precursors like this compound will be instrumental in accelerating the discovery of new medicines for a wide range of diseases.

References

- 1. Cereblon - Wikipedia [en.wikipedia.org]

- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 3. excelra.com [excelra.com]

- 4. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 7. From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. glpbio.com [glpbio.com]

- 10. Practical synthesis of a phthalimide-based Cereblon ligand to enable PROTAC development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. medkoo.com [medkoo.com]

- 13. 382162-12-1|this compound|BLD Pharm [bldpharm.com]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. revvity.com [revvity.com]

- 17. revvity.com [revvity.com]

- 18. reactionbiology.com [reactionbiology.com]

The Phthalimide-PEG3 Linker: A Technical Guide for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Phthalimide-PEG3 linker, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. This document details the linker's role in recruiting the E3 ubiquitin ligase Cereblon (CRBN), summarizes key quantitative data, provides detailed experimental protocols, and visualizes essential biological and experimental workflows.

Introduction to the Phthalimide-PEG3 Linker in PROTAC Technology

PROTACs are heterobifunctional molecules that harness the cell's natural ubiquitin-proteasome system to selectively degrade target proteins.[1][2] They consist of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[3][4] The phthalimide (B116566) moiety, derived from immunomodulatory imide drugs (IMiDs) like thalidomide (B1683933) and its analogs, is a widely used ligand for recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[5][6]

The polyethylene (B3416737) glycol (PEG) linker, specifically the three-unit PEG3, offers a balance of flexibility and hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule.[7][8] The linker's length and composition are crucial for the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[3]

Mechanism of Action: CRBN-Mediated Protein Degradation

The primary function of the phthalimide component of the PROTAC is to bind to CRBN, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[5][6][9] This binding event brings the entire CRL4-CRBN complex into close proximity with the POI, which is bound to the warhead end of the PROTAC. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[10] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. (PDF) The cellular thermal shift assay for evaluating drug target interactions in cells (2014) | Rozbeh Jafari | 1097 Citations [scispace.com]

- 3. Development of a direct high-throughput protein quantification strategy facilitates the discovery and characterization of a celastrol-derived BRD4 degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]

- 10. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to Phthalimide-PEG3-C2-OTs: A Key Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Phthalimide-PEG3-C2-OTs, a crucial linker molecule in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of molecules that hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This compound serves as a bifunctional linker, incorporating a phthalimide (B116566) moiety to recruit the Cereblon (CRBN) E3 ubiquitin ligase and a tosyl (OTs) group, a good leaving group, for facile conjugation to a target protein ligand.

Core Physical and Chemical Specifications

The precise chemical and physical properties of this compound are critical for its successful application in PROTAC synthesis. The following tables summarize its key specifications.

| Identifier | Value |

| CAS Number | 382162-12-1[1][2] |

| IUPAC Name | 2-(2-(2-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate[1] |

| Synonyms | Phthalimide-PEG3-C2-tosylate, Compound 5[3][4] |

| Chemical Property | Value |

| Molecular Formula | C23H27NO8S[1] |

| Molecular Weight | 477.53 g/mol [1][2] |

| Exact Mass | 477.1500[1] |

| Purity | Typically >98% (as determined by HPLC)[1] |

| SMILES Code | CC(C=C1)=CC=C1S(=O)(OCCOCCOCCOCCN2C(C3=C(C=CC=C3)C2=O)=O)=O[1] |

| InChI Key | LWPAUABODZZAIN-UHFFFAOYSA-N[1] |

| Physical Property | Value |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and dichloromethane. The phthalimide moiety itself has been studied for its solubility in various organic solvents, with higher solubility observed in acetone (B3395972) and ethyl acetate (B1210297) compared to alcohols and toluene.[5][6][7] |

| Storage Conditions | Store in a dry, dark environment. For short-term storage (days to weeks), 0 - 4 °C is recommended. For long-term storage (months to years), -20 °C is ideal.[1] |

| Shipping Conditions | Typically shipped at ambient temperature as a non-hazardous chemical.[1] |

Mechanism of Action in Targeted Protein Degradation

This compound is a fundamental component in the construction of PROTACs that utilize the Cereblon E3 ubiquitin ligase for targeted protein degradation. The mechanism involves the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Experimental Protocols

The following sections detail representative experimental protocols for the synthesis of a PROTAC using this compound and the subsequent evaluation of its biological activity.

Synthesis of a BRD4-Targeting PROTAC

This protocol describes a general method for synthesizing a PROTAC targeting the BRD4 protein, a key regulator of gene expression implicated in cancer. The synthesis involves the coupling of this compound with a ligand that binds to BRD4, such as an analogue of the known BRD4 inhibitor JQ1.

Materials:

-

This compound

-

JQ1-amine analogue (a derivative of JQ1 with a nucleophilic amine)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Sodium iodide (NaI) (optional, as a catalyst)

-

Reverse-phase HPLC for purification

-

Mass spectrometer and NMR for characterization

Procedure:

-

Dissolve the JQ1-amine analogue (1 equivalent) in anhydrous DMF.

-

Add DIPEA (2-3 equivalents) to the solution to act as a base.

-

Add this compound (1.1 equivalents) to the reaction mixture.

-

(Optional) Add a catalytic amount of NaI to facilitate the reaction.

-

Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by reverse-phase HPLC to obtain the final PROTAC molecule.

-

Characterize the purified PROTAC by mass spectrometry and NMR to confirm its identity and purity.

Evaluation of PROTAC Activity

Once synthesized, the PROTAC's ability to induce the degradation of the target protein needs to be evaluated. A common method for this is Western Blot analysis.

Cell Culture and Treatment:

-

Culture a relevant human cell line (e.g., a leukemia cell line like MV4-11 for BRD4) in appropriate media.

-

Seed the cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the synthesized PROTAC for a set period (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

Western Blot Analysis:

-

After treatment, lyse the cells to extract total protein.

-

Quantify the protein concentration in each lysate using a suitable assay (e.g., BCA assay).

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4). Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the intensity of the target protein band in PROTAC-treated cells compared to the control indicates successful degradation.

Signaling Pathway Intervention

PROTACs synthesized using this compound intervene in cellular signaling pathways by specifically degrading key protein nodes. In the case of a BRD4-targeting PROTAC, its action disrupts the transcriptional regulation controlled by BRD4, which is often dysregulated in cancer.

This technical guide provides a comprehensive starting point for researchers and drug developers interested in utilizing this compound for the development of novel therapeutics based on targeted protein degradation. The provided data and protocols offer a solid foundation for the synthesis, evaluation, and understanding of PROTACs built with this versatile linker.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.plos.org [journals.plos.org]

- 3. benchchem.com [benchchem.com]

- 4. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. inis.iaea.org [inis.iaea.org]

- 7. researchgate.net [researchgate.net]

Phthalimide-PEG3-C2-OTs: A Technical Safety Guide for Researchers

For Research Use Only. Not for human or veterinary use. [1]

This technical guide provides an in-depth overview of the safety data available for Phthalimide-PEG3-C2-OTs, a PROTAC (Proteolysis Targeting Chimera) linker used in the synthesis of molecules for targeted protein degradation.[2] Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS), this document synthesizes information from chemical suppliers and toxicological data for related chemical moieties to guide researchers, scientists, and drug development professionals in its safe handling and use.

Chemical and Physical Properties

A consistent set of physical and chemical properties for this compound has been reported across various suppliers. This data is crucial for the proper handling, storage, and experimental use of the compound.

| Property | Value | Source |

| CAS Number | 382162-12-1 | [1][3][4] |

| Molecular Formula | C23H27NO8S | [1][3] |

| Molecular Weight | 477.53 g/mol | [1][4] |

| Appearance | To be determined; potentially a viscous liquid | [1] |

| Purity | >98% (or as per Certificate of Analysis) | [1] |

| Solubility | To be determined | [1] |

Hazard Identification and Precautionary Measures

This compound is classified as a chemical that requires careful handling due to its potential health effects. The GHS pictograms and hazard statements indicate the primary routes of concern.

| Hazard Category | GHS Pictogram | Hazard Statements |

| Acute Toxicity (Oral) | GHS07 (Exclamation Mark) | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation |

Signal Word: Warning [3]

Precautionary Statements:

A detailed list of precautionary statements has been provided by suppliers, outlining the necessary steps for prevention, response, storage, and disposal.

| Category | Precautionary Statement Code | Precautionary Statement |

| Prevention | P264 | Wash hands thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P301 + P312 + P330 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |

| Disposal | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |

Toxicological Profile of Related Moieties

Due to the lack of specific toxicological studies on this compound, an assessment of its constituent parts—phthalimide (B116566), polyethylene (B3416737) glycol (PEG), and tosylate—can provide insights into its potential hazards.

-

Phthalimide Derivatives: Some phthalimide derivatives have been investigated for their cytotoxic effects.[5] While primarily studied in the context of anticancer activity, these studies indicate that the phthalimide moiety can interact with biological systems. Some derivatives have shown potential for hepatotoxicity but not skin sensitization.[6]

-

Polyethylene Glycol (PEG): PEG is generally considered to have low toxicity and is approved by the FDA for use in various applications.[7] However, studies on PEGylated biopharmaceuticals have noted cellular vacuolation in some tissues, though this has not been linked to changes in organ function.[8] The safety of high molecular weight PEGs administered directly to the lungs has been a subject of investigation, with studies suggesting they are generally well-tolerated.[9]

-

Tosylates: Tosylates are known alkylating agents and can be irritants. Their reactivity warrants careful handling to avoid skin and eye contact.

Handling, Storage, and Stability

Proper storage and handling are essential to maintain the integrity of this compound and ensure the safety of laboratory personnel.

| Condition | Recommendation | Source |

| Storage (Short-term) | 0 - 4 °C for days to weeks | [1] |

| Storage (Long-term) | -20 °C for months to years | [1] |

| Shipping | Shipped under ambient temperature as a non-hazardous chemical | [1] |

| General Handling | Handle in an inert atmosphere. Store in a dry, dark place. | [1][3] |

| Shelf Life | >2 years if stored properly | [1] |

Experimental Protocols: First Aid and Spill Response

The following are general experimental protocols for responding to exposure or spills. These should be adapted to the specific conditions of your laboratory.

First Aid Measures

A standardized response to chemical exposure is critical. The following workflow outlines the immediate steps to be taken.

Chemical Spill Response

In the event of a spill, a structured and cautious approach is necessary to prevent exposure and contamination.

Personal Protective Equipment (PPE)

Based on the known hazards, the following PPE is recommended when handling this compound.

Disclaimer: This document is intended as a guide and is not a substitute for a formal risk assessment. All laboratory personnel should be trained in safe chemical handling procedures and have access to the appropriate safety equipment. Always consult your institution's safety guidelines and the most up-to-date information from the supplier before use.

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 382162-12-1|this compound|BLD Pharm [bldpharm.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PEGylated Biopharmaceuticals: Current Experience and Considerations for Nonclinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preclinical evaluation of topically-administered PEGylated Fab’ lung toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Conjugation of Phthalimide-PEG3-C2-OTs to a Primary Amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of a primary amine to the tosylate (OTs) functional group of Phthalimide-PEG3-C2-OTs. This heterobifunctional linker is a valuable tool in the synthesis of complex biomolecules, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a target protein ligand to an E3 ligase ligand.[1][2] The protocol covers the nucleophilic substitution reaction, purification of the resulting conjugate, and an optional subsequent step for the deprotection of the phthalimide (B116566) group to reveal a terminal primary amine.

Chemical Reaction and Mechanism

The core of the conjugation protocol is a bimolecular nucleophilic substitution (S(_N)2) reaction. The primary amine, acting as a nucleophile, attacks the carbon atom bearing the tosylate group. The tosylate is an excellent leaving group, facilitating its displacement by the amine to form a new carbon-nitrogen bond. The phthalimide group at the other end of the PEG linker remains intact during this process, serving as a stable protecting group for a primary amine that can be deprotected in a later step if desired.

Caption: S(_N)2 reaction mechanism for the conjugation of a primary amine to this compound.

Quantitative Data Summary

The following tables summarize the typical reaction parameters and expected outcomes for the conjugation and subsequent deprotection steps.

Table 1: Conjugation Reaction Parameters

| Parameter | Value | Notes |

| Stoichiometry | ||

| This compound | 1.0 eq. | Limiting reagent. |

| Primary Amine (R-NH₂) | 1.2 - 5.0 eq. | Excess amine can improve reaction rate and minimize side reactions. |

| Potassium Carbonate (K₂CO₃) | 1.2 - 2.0 eq. | Acts as a base to neutralize the generated acid.[3] |

| Reaction Conditions | ||

| Solvent | Acetonitrile (CH₃CN) or DMF | Polar aprotic solvents are preferred. |

| Temperature | Reflux (approx. 82°C for Acetonitrile) | Heating is typically required to drive the reaction to completion.[3] |

| Reaction Time | 4 - 24 hours | Monitor by TLC or LC-MS for completion. |

| Outcome | ||

| Typical Yield | 75 - 90% | Yields are dependent on the specific primary amine used.[3] |

Table 2: Phthalimide Deprotection Parameters

| Parameter | Value | Notes |

| Stoichiometry | ||

| Phthalimide-PEG-Amine Conjugate | 1.0 eq. | The product from the conjugation step. |

| Hydrazine (B178648) Hydrate (B1144303) (N₂H₄·H₂O) | 10 - 40 eq. | A large excess is used to ensure complete deprotection.[3] |

| Reaction Conditions | ||

| Solvent | THF or Ethanol (B145695) | |

| Temperature | Room Temperature | A mild and efficient method.[4][5] |

| Reaction Time | 4 - 12 hours | Monitor by TLC or LC-MS. |

| Outcome | ||

| Typical Yield | 70 - 85% | Yields after purification.[3] |

Experimental Protocols

Protocol 1: Conjugation of Primary Amine to this compound

This protocol describes the general procedure for the nucleophilic substitution of the tosylate group.

Materials:

-

This compound

-

Primary amine (R-NH₂)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetonitrile (CH₃CN)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Nitrogen or Argon atmosphere setup

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

-

Dissolve the linker in anhydrous acetonitrile.

-

Add the primary amine (1.2-5.0 eq.) to the solution.

-

Add anhydrous potassium carbonate (1.2-2.0 eq.) to the reaction mixture.[3]

-

Heat the mixture to reflux (approximately 82°C) and stir for 4-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the potassium carbonate.

-

Remove the acetonitrile under reduced pressure.

-

The crude product can be purified by extraction. Dissolve the residue in dichloromethane (B109758) and wash with a pH 12 aqueous solution, followed by water and brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Phthalimide-PEG3-C2-NH-R conjugate.

-

For higher purity, the product can be further purified by flash column chromatography on silica (B1680970) gel.

Protocol 2: Deprotection of the Phthalimide Group

This protocol outlines the removal of the phthalimide protecting group to yield a primary amine.

Materials:

-

Phthalimide-PEG3-C2-NH-R conjugate

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Tetrahydrofuran (THF) or Ethanol

-

Magnetic stirrer

Procedure:

-

Dissolve the Phthalimide-PEG-amine conjugate (1.0 eq.) in THF or ethanol in a round-bottom flask.[3]

-

Slowly add hydrazine hydrate (10-40 eq.) to the solution at room temperature.[3]

-

Stir the mixture for 4-12 hours at room temperature.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Add water to the residue and extract three times with chloroform (B151607) or dichloromethane.[3]

-

Combine the organic layers and dry over anhydrous magnesium sulfate.[3]

-

Filter and concentrate under reduced pressure to afford the deprotected amine product.

Experimental Workflow and Application in PROTAC Synthesis

The conjugation of this compound to a primary amine is a key step in the synthesis of PROTACs. The following diagram illustrates a typical workflow.

Caption: A generalized experimental workflow for the synthesis of a PROTAC molecule.

The phthalimide-based moiety often serves as a ligand for the E3 ligase Cereblon (CRBN). The primary amine on the other molecule is typically part of a ligand that binds to the target protein of interest. The PEG linker provides the necessary spacing and solubility for the resulting PROTAC to effectively induce the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

Caption: Simplified signaling pathway of PROTAC-induced protein degradation.

References

Application Notes and Protocols: Step-by-Step Synthesis of a Phthalimide-Based PROTAC for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These bifunctional molecules consist of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This tripartite complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. Phthalimide-based PROTACs, which often incorporate derivatives of thalidomide (B1683933) or pomalidomide, are designed to recruit the Cereblon (CRBN) E3 ligase.[1]

This document provides a detailed, step-by-step guide for the synthesis of a potent and selective BRD4 (Bromodomain-containing protein 4) degrader, analogous to the well-characterized PROTAC dBET1, starting from the commercially available linker precursor, Phthalimide-PEG3-C2-OTs.[1][] BRD4 is a member of the BET (Bromodomain and Extra-Terminal domain) family of proteins and is a key regulator of oncogene expression, making it an attractive target for cancer therapy.[]

Signaling Pathway and Mechanism of Action

The fundamental mechanism of a phthalimide-based PROTAC, such as the one described herein, involves hijacking the Ubiquitin-Proteasome System (UPS) to induce the degradation of the target protein, BRD4.

References

Application Notes and Protocols for Nucleophilic Substitution of Phthalimide-PEG3-C2-OTs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalimide-PEG3-C2-OTs is a heterobifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1][2] The structure of this compound incorporates a phthalimide-protected amine, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal tosylate (OTs) group. The tosylate serves as an excellent leaving group, facilitating nucleophilic substitution reactions (SN2) to introduce various functional groups.[1][2] This allows for the covalent linkage of the PEG chain to a ligand for a target protein of interest, a crucial step in PROTAC synthesis.

This document provides detailed protocols for the nucleophilic substitution of this compound with azide (B81097) and amine nucleophiles, which are common steps in the elaboration of PROTAC linkers.

Chemical Structure and Properties

| Compound | This compound |

| CAS Number | 382162-12-1 |

| Molecular Formula | C23H27NO8S |

| Molecular Weight | 477.53 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMF, DMSO, and chlorinated solvents |

| Storage | Store at -20°C for long-term stability |

Reaction Principle

The core of the application lies in the nucleophilic displacement of the tosylate group. The reaction proceeds via an SN2 mechanism, where a nucleophile attacks the carbon atom attached to the tosylate, leading to the formation of a new covalent bond and the displacement of the tosylate anion. The choice of nucleophile determines the resulting functional group on the PEG linker.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes typical reaction conditions and expected outcomes for the nucleophilic substitution of this compound with common nucleophiles. Please note that these are representative conditions and may require optimization for specific substrates and scales.

| Nucleophile | Reagent | Solvent | Base | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Azide | Sodium Azide (NaN3) | DMF | N/A | 60 - 80 | 12 - 24 | > 90 |

| Primary Amine | R-NH2 | Acetonitrile (B52724) | K2CO3 | Reflux | 6 - 12 | 75 - 90 |

| Phenol | Ar-OH | DMF | K2CO3 | 80 - 100 | 12 - 18 | 70 - 85 |

Note: Yields are illustrative and can vary based on the specific nucleophile and reaction scale.

Experimental Protocols

Protocol 1: Synthesis of Phthalimide-PEG3-C2-N3 (Azide Substitution)

This protocol describes the conversion of the terminal tosylate to an azide group, a versatile functional handle for "click chemistry" reactions.

Materials:

-

This compound

-

Sodium Azide (NaN3)

-

Anhydrous Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq.) in anhydrous DMF in a round-bottom flask.

-

Add sodium azide (1.5 - 3.0 eq.) to the solution.

-

Heat the reaction mixture to 60-80°C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure Phthalimide-PEG3-C2-N3.

Protocol 2: Synthesis of Phthalimide-PEG3-C2-NHR (Amine Substitution)

This protocol outlines the reaction with a primary amine to form a secondary amine linkage.

Materials:

-

This compound

-

Primary amine (R-NH2)

-

Anhydrous Acetonitrile

-

Potassium Carbonate (K2CO3)

-

Dichloromethane (DCM)

-

Water

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of the primary amine (1.2 eq.) in anhydrous acetonitrile, add potassium carbonate (2.0 eq.).

-

Add a solution of this compound (1.0 eq.) in anhydrous acetonitrile to the mixture.

-

Heat the reaction mixture to reflux and stir for 6-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and filter to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the product by flash column chromatography.

Visualizations

Experimental Workflow for Nucleophilic Substitution and Deprotection

Caption: Workflow for the synthesis of functionalized PEG linkers.

Logical Relationship of PROTAC Synthesis

Caption: Logical steps in the synthesis of a PROTAC molecule.

References

Application Notes and Protocols: Utilizing Phthalimide-PEG3-C2-OTs for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] By hijacking the cell's natural ubiquitin-proteasome system, PROTACs induce the ubiquitination and subsequent degradation of the target protein.[2]

The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the spatial orientation of the warhead and E3 ligase ligand, which is crucial for the formation of a stable and productive ternary complex.[3] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance solubility and provide conformational flexibility.[3][4]

This document provides detailed application notes and protocols for the use of Phthalimide-PEG3-C2-OTs , a bifunctional linker, to conjugate a warhead to a Cereblon (CRBN) E3 ligase ligand for the development of potent and selective protein degraders.

Physicochemical Properties of this compound